molecular formula C24H22N4O3 B11306263 N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11306263
M. Wt: 414.5 g/mol
InChI Key: LHYLVFLCTJEPOS-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide: can undergo various reactions.

    • Common reactions include oxidation, reduction, and substitution.
    • Reagents and conditions depend on the specific reaction type.
    • Major products formed from these reactions would be derivatives of the compound with modified functional groups.
  • Scientific Research Applications

    • This compound has potential applications in various fields:

        Chemistry: As a building block for designing new molecules.

        Biology: Investigating its effects on cellular processes.

        Medicine: Exploring its antimicrobial or antiviral properties.

        Industry: Developing novel materials or pharmaceuticals.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects is still an active area of research.
    • It likely interacts with specific molecular targets or pathways, affecting cellular functions.
  • Comparison with Similar Compounds

    • Similar compounds include other 1,2,4-oxadiazoles.
    • What sets this compound apart is its specific substitution pattern and the presence of the naphthalene ring.
    • Further studies can explore its uniqueness and potential advantages over related structures.

    Properties

    Molecular Formula

    C24H22N4O3

    Molecular Weight

    414.5 g/mol

    IUPAC Name

    N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

    InChI

    InChI=1S/C24H22N4O3/c29-24(25-13-12-22-26-23(28-31-22)17-7-2-1-3-8-17)20-15-21(30-27-20)19-11-10-16-6-4-5-9-18(16)14-19/h1-3,7-8,10-11,14-15H,4-6,9,12-13H2,(H,25,29)

    InChI Key

    LHYLVFLCTJEPOS-UHFFFAOYSA-N

    Canonical SMILES

    C1CCC2=C(C1)C=CC(=C2)C3=CC(=NO3)C(=O)NCCC4=NC(=NO4)C5=CC=CC=C5

    Origin of Product

    United States

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